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molecular formula C6H8N2O B1284177 (3-Aminopyridin-2-yl)methanol CAS No. 52378-63-9

(3-Aminopyridin-2-yl)methanol

Cat. No. B1284177
M. Wt: 124.14 g/mol
InChI Key: HNCSVMNWPGRJKP-UHFFFAOYSA-N
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Patent
US04152443

Procedure details

A solution sodium nitrite (2.38 g) in water (10ml) was added dropwise to a stirred mixture of 3-amino-2-hydroxymethylpyridine (4.8 g) in aqueous hydrochloric acid (48% 10 ml) and water (5 ml) at 0°-5° C. This solution of the diazonium salt was added to a hot solution of cuprous chloride (2.5 g) in conc. hydrochloric acid and following cessation of nitrogen evolution the mixture was heated on the steam bath for 0.5 hours, diluted with water and saturated with hydrogen sulphide. Filtration, concentration to low bulk and extraction with chloroform yielded 3-chloro-2-hydroxymethylpyridine (3.7 g), m.p. 42°-44° (from n-pentane). This was dissolved in aqueous hydrobromic acid (48% 50 ml), cysteamine hydrochloride (3.22 g) added and the solution obtained was heated under reflux for 6 hours. Concentration, followed by recrystallisation from aqueous ethanol afforded 2-[(2-aminoethyl)-thiomethyl]-3-chloropyridine dihydrobromide (6.0 g), m.p. 250° .
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[C:7]([CH2:12][OH:13])=[N:8][CH:9]=[CH:10][CH:11]=1.[ClH:14]>O.S>[Cl:14][C:6]1[C:7]([CH2:12][OH:13])=[N:8][CH:9]=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4.8 g
Type
reactant
Smiles
NC=1C(=NC=CC1)CO
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on the steam bath for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
Filtration, concentration
EXTRACTION
Type
EXTRACTION
Details
to low bulk and extraction with chloroform

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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